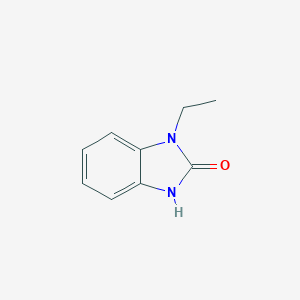
3-Acetylacrylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Acetylacrylic acid often involves condensation reactions, esterification, and the use of acetyl groups as key intermediates. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, is achieved through a diastereoselective cyanohydrin formation, highlighting the importance of precise control over stereochemistry in the synthesis of complex molecules (Shibata et al., 1998). Similarly, the synthesis of functionalized cycloalkene skeletons demonstrates the utility of ring-closing metathesis and Grignard reactions in constructing cyclic structures with acetyl functionalities (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of 3-Acetylacrylic acid and related compounds is crucial for understanding their reactivity and properties. The presence of acetyl groups and conjugated systems often affects the electron distribution within the molecule, influencing its reactivity in chemical reactions. For example, studies on enzyme intermediates involving acetyl groups provide insight into the role of molecular structure in enzymatic processes and substrate specificity (Miziorko et al., 1975; Chun et al., 2000).
Chemical Reactions and Properties
3-Acetylacrylic acid and structurally similar compounds participate in a wide range of chemical reactions, including condensation reactions, acetylation, and hydrolysis. These reactions are often key steps in the synthesis of pharmaceuticals and complex organic molecules. For instance, the acetylation of enzymes by aspirin demonstrates the significance of acetyl groups in modifying biological molecules and influencing their activity (Roth & Siok, 1978).
Aplicaciones Científicas De Investigación
Biochemistry and Physiology
- Summary of the Application : 3-Acetylacrylic acid, also known as 3-AAA, is derived from the metabolic processes of select plant species . Its natural origin and versatile properties have led to its extensive utilization in the fields of biochemistry and physiology .
- Methods of Application or Experimental Procedures : 3-AAA is used in various laboratory experiments due to its remarkable characteristics . It functions as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . By inhibiting this enzyme, 3-AAA effectively reduces the production of fatty acids . Furthermore, 3-AAA acts as an inhibitor of 3-hydroxybutyryl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism .
3D Printing
- Specific Scientific Field : Advanced Manufacturing Technology
- Summary of the Application : PLA has been recognized as a biodegradable thermoplastic source for use in 3D printing by the “fused deposition modeling” method . It is one of the critical options as the polymer source due to its environmentally friendly nature, glossiness, multicolor appearance, and ease of printing .
- Methods of Application or Experimental Procedures : The properties of PLA can be improved by adding modified additives during synthesis, or by directly blending it with other polymers .
- Results or Outcomes : The PLA market is anticipated to reach 5.2 billion US dollars in 2020 for its industrial usage .
Biomedical Applications
- Specific Scientific Field : Biomedicine
- Summary of the Application : Good biocompatibility and biodegradability have led PLA to be approved by the U.S. Food and Drug Administration (FDA) as a biomedical material . PLA blocks and blends play significant roles in drug delivery, implants, and tissue engineering .
- Methods of Application or Experimental Procedures : The properties of PLA can be optimized to a certain extent by modification .
- Results or Outcomes : The specific results or outcomes obtained from these effects are not mentioned in the source .
Food Industry
- Specific Scientific Field : Food Science
- Summary of the Application : The L (+)-optical isomer of lactic acid, a synthetic raw material of PLA, is preferred over the D (-)-optical isomer in the food industry due to the harmful effects of the latter on human metabolism . In the USA, 85% of lactic acid has its demand in various food industries .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained from these effects are not mentioned in the source .
High-Performance Materials
- Specific Scientific Field : Material Science
- Summary of the Application : PLA/silica composites as multifunctional high-performance materials have been extensively examined due to their outstanding properties relative to neat PLA .
- Methods of Application or Experimental Procedures : The fabrication methods, such as melt-mixing, sol–gel, and in situ polymerization, as well as the surface functionalization of silica, are used to improve the dispersion of silica in the polymer .
- Results or Outcomes : The specific results or outcomes obtained from these effects are not mentioned in the source .
Safety And Hazards
3-Acetylacrylic acid has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-oxopent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKSWVCNVUVHG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylacrylic acid | |
CAS RN |
4743-82-2 | |
| Record name | 4-Oxo-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-oxopent-2-en-2-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



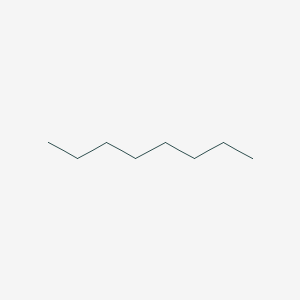
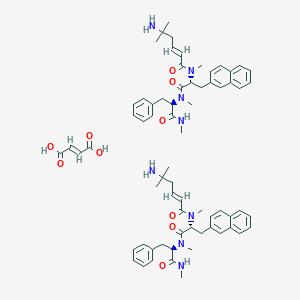
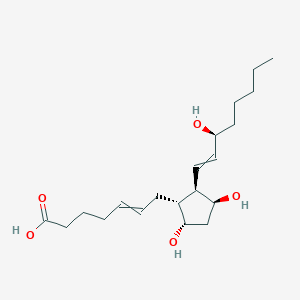
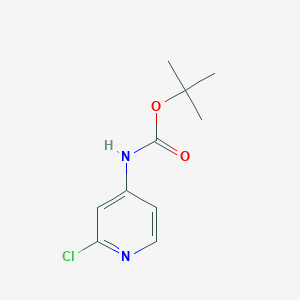
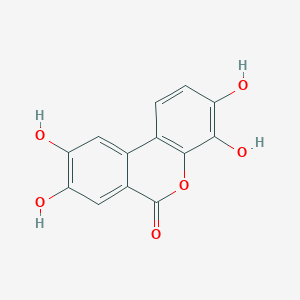
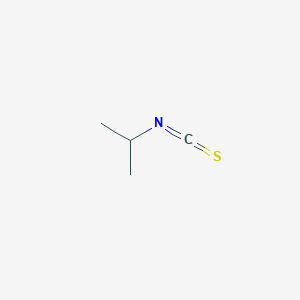


![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
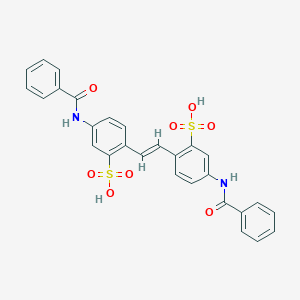
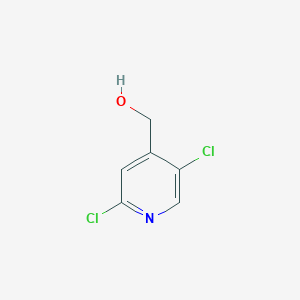

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
